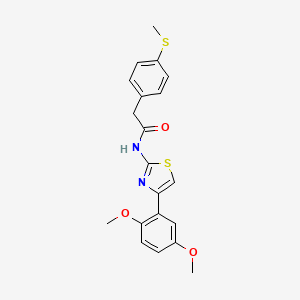
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, such as N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, involves the reaction of chloroacetamide precursors with various mercapto derivatives. In a related study, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were then evaluated for their anticancer activity . The structural elucidation of these compounds was achieved using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the dihedral angles formed between the acetamide group and the phenyl or thiazole rings. For instance, in a structurally similar compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms distinct dihedral angles with the two phenyl rings and the thiazole ring, contributing to the molecule's overall conformation . The crystal packing of such molecules is often stabilized by hydrogen bonds and π-π interactions, which can be crucial for their biological activity .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by their electronic properties, which are determined by functional group substitutions on the thiazole ring. For example, the electrophilic nature of a synthesized N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule was demonstrated through density functional theory (DFT) calculations, indicating a propensity for electron transfer reactions with DNA bases . Such interactions can be pivotal in understanding the mechanism of action of these compounds as potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure and electronic characteristics. The thermodynamic properties, such as stability and reactivity, can be computed at different temperatures to understand their behavior under physiological conditions . Additionally, the intermolecular interactions, including hydrogen bonding and charge transfer capabilities, play a significant role in defining the solubility, melting point, and other physicochemical parameters relevant to their pharmacological profile .
科学的研究の応用
Anticancer Properties
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide and its derivatives have been extensively studied for their anticancer activities. Compounds synthesized from this chemical structure demonstrated promising selectivity and cytotoxicity against human lung adenocarcinoma cells, exhibiting potential as anticancer agents (Evren et al., 2019). Additionally, other derivatives have shown significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancers, suggesting a broad spectrum of anticancer potential (Ekrek et al., 2022).
Antimicrobial and Antifungal Activities
Research has also highlighted the antimicrobial and antifungal properties of thiazole derivatives. Compounds synthesized using a similar chemical structure were found effective against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal species like Aspergillus niger (Saravanan et al., 2010). This suggests a potential role for these compounds in developing new antimicrobial agents.
Analgesic Properties
Some studies have explored the analgesic potential of thiazole derivatives. Novel thiazoles synthesized from related chemical structures have exhibited mild to good analgesic activities, suggesting their potential use in pain management (Saravanan et al., 2011).
Optoelectronic Properties
Thiazole-based compounds, including those with structural similarities to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, have been investigated for their optoelectronic properties. Research in this area indicates potential applications in fields like material sciences and electronics (Camurlu & Guven, 2015).
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-14-6-9-18(25-2)16(11-14)17-12-27-20(21-17)22-19(23)10-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBMNRTYDUXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
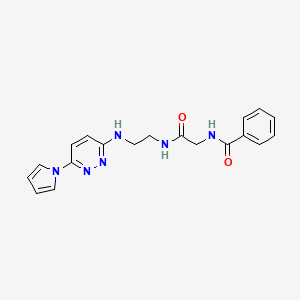

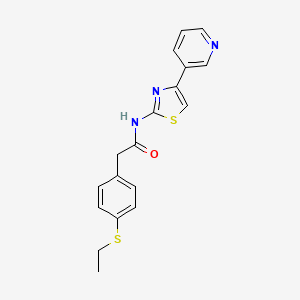
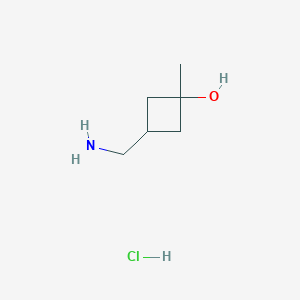

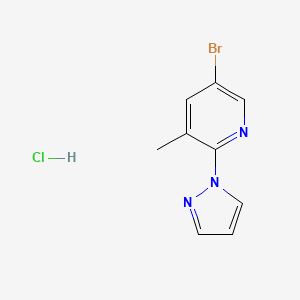
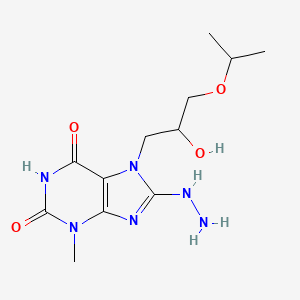

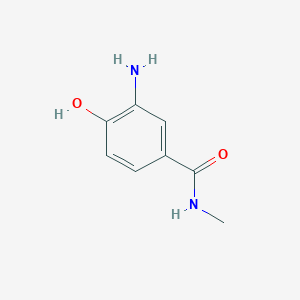

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)